5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
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Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-2-4-12(5-3-11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-8-6-13(19)7-9-14/h2-9,15-16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFYQKBYEWGQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione (CAS Number: 313507-24-3) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 485.92 g/mol. The presence of the triazole moiety is significant as it is often associated with a wide range of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 485.92 g/mol |
| CAS Number | 313507-24-3 |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains. The compound in focus was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a study conducted on various triazole derivatives, the compound exhibited moderate to good activity against Escherichia coli and Staphylococcus aureus , with inhibition zones ranging from 17 to 23 mm. This suggests a promising potential for development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of triazole-based compounds has been widely documented. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines while exhibiting lower toxicity towards normal cells.
Case Study: Cytotoxicity Assay
In an investigation involving cell lines PC3 (prostate cancer) and A375 (skin cancer), the compound demonstrated significant cytotoxicity. The results indicated that it inhibited cancer cell proliferation effectively while maintaining low toxicity levels in healthy MRC-5 cells .
Anti-inflammatory Activity
Triazole derivatives have also been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Research Findings
A study highlighted that certain triazole derivatives could reduce inflammation markers in vivo, suggesting their potential use in treating inflammatory diseases . The specific compound's ability to modulate inflammatory pathways remains an area for further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in This compound contributes significantly to its biological properties.
Table 2: Structure-Activity Relationship Insights
| Functional Group | Biological Activity |
|---|---|
| Triazole Ring | Antimicrobial, Anticancer |
| Chlorophenyl Substituent | Enhanced potency against microbes |
| Methylbenzyl Group | Improved cytotoxicity profile |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been synthesized and tested against various bacterial strains. The results indicated that certain compounds showed good to moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the 4-chlorophenyl group enhances the bioactivity of these triazole derivatives.
Enzyme Inhibition
Compounds similar to 5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione have shown potential as inhibitors of various enzymes. For example, some triazole derivatives have been reported to inhibit carbonic anhydrase-II enzyme activity . This suggests that the compound could be further investigated for its enzyme inhibitory properties.
Fungicides
The triazole ring is a well-known scaffold in agricultural chemistry for developing fungicides. Compounds with similar structures have been utilized effectively in controlling fungal diseases in crops. Their mode of action typically involves inhibiting fungal sterol biosynthesis . The potential application of this compound as a fungicide warrants further exploration.
Polymer Chemistry
The unique chemical properties of this compound allow for its incorporation into polymer matrices. Such polymers could exhibit enhanced thermal stability and mechanical properties due to the presence of the triazole structure. Studies on similar compounds indicate their utility in developing high-performance materials .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antiviral activities | Effective against various pathogens |
| Enzyme inhibition | Potential therapeutic agent | |
| Agricultural | Fungicide development | Control over fungal diseases |
| Materials Science | Polymer enhancement | Improved thermal stability and durability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
